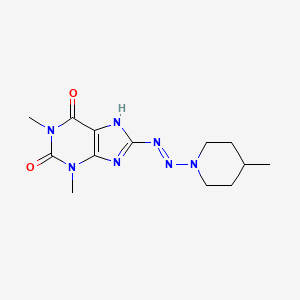
Theophylline, 8-(4-methylpiperidinoazo)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 8-(4-methylpiperidinoazo)- is a derivative of theophylline, a methylxanthine drug. Theophylline is commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties . The addition of the 4-methylpiperidinoazo group to theophylline potentially modifies its pharmacological properties, making it a compound of interest in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(4-methylpiperidinoazo)- involves the introduction of the 4-methylpiperidinoazo group to the theophylline molecule. This can be achieved through a series of chemical reactions, including diazotization and azo coupling reactions. The reaction conditions typically involve the use of acidic or basic environments to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of Theophylline, 8-(4-methylpiperidinoazo)- would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Theophylline, 8-(4-methylpiperidinoazo)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of the original amine and theophylline.
Substitution: The compound can undergo substitution reactions where the azo group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction would typically result in the formation of the original amine and theophylline .
科学研究应用
Theophylline, 8-(4-methylpiperidinoazo)- has several scientific research applications:
作用机制
Theophylline, 8-(4-methylpiperidinoazo)- exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase, leading to increased levels of cyclic AMP and subsequent bronchodilation.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, reducing bronchoconstriction and inflammation.
Histone Deacetylase Activation: It may also activate histone deacetylase, contributing to its anti-inflammatory effects.
相似化合物的比较
Theophylline, 8-(4-methylpiperidinoazo)- can be compared with other methylxanthine derivatives such as:
Theobromine: Found in cocoa, it has similar bronchodilator properties but is less potent than theophylline.
Pentoxifylline: Used to treat muscle pain in peripheral artery disease, it has different pharmacological effects compared to theophylline.
The unique addition of the 4-methylpiperidinoazo group to theophylline distinguishes Theophylline, 8-(4-methylpiperidinoazo)- from these similar compounds, potentially offering different therapeutic and industrial applications .
属性
CAS 编号 |
73908-80-2 |
|---|---|
分子式 |
C13H19N7O2 |
分子量 |
305.34 g/mol |
IUPAC 名称 |
1,3-dimethyl-8-[(E)-(4-methylpiperidin-1-yl)diazenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H19N7O2/c1-8-4-6-20(7-5-8)17-16-12-14-9-10(15-12)18(2)13(22)19(3)11(9)21/h8H,4-7H2,1-3H3,(H,14,15)/b17-16+ |
InChI 键 |
DGIMUZCEBVCVEW-WUKNDPDISA-N |
手性 SMILES |
CC1CCN(CC1)/N=N/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
规范 SMILES |
CC1CCN(CC1)N=NC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



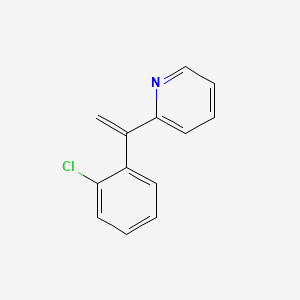
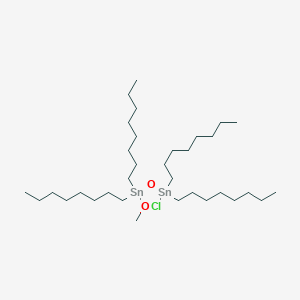
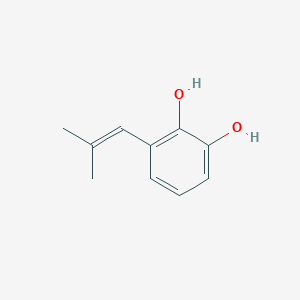
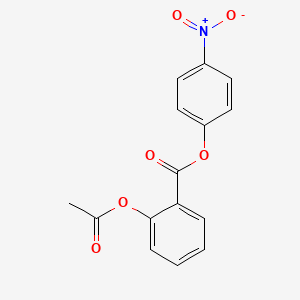
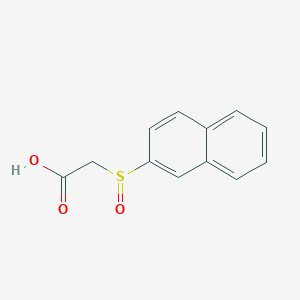


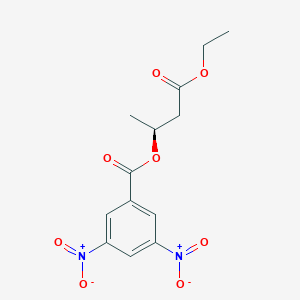
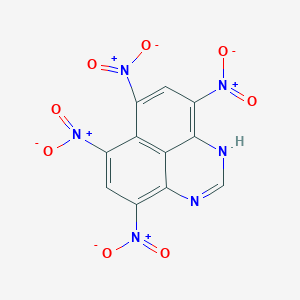
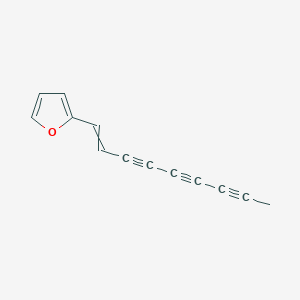
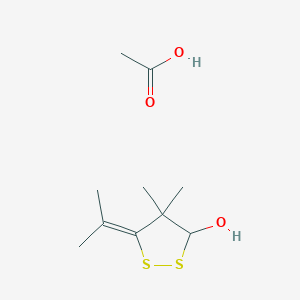
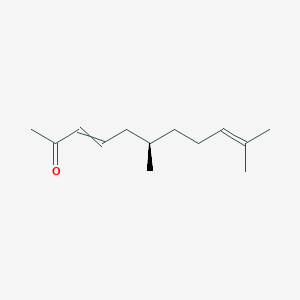
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
